molecular formula C12H8N4O2 B3073989 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid CAS No. 1018588-63-0

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid

Cat. No.: B3073989
CAS No.: 1018588-63-0
M. Wt: 240.22 g/mol
InChI Key: AVOZPRBTNZHCSU-UHFFFAOYSA-N
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Description

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, which is further attached to a benzoic acid moiety. This unique structure imparts significant pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid typically involves a multi-step process. One common method is the one-pot three-component synthesis, which involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . This reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as dicationic molten salts based on Tropine . The reaction yields the desired triazolopyrimidine derivatives with high efficiency and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of environmentally friendly catalysts and solvent-free conditions can enhance the sustainability of the production process . Additionally, the catalyst can be easily recovered and reused, making the process cost-effective and efficient.

Chemical Reactions Analysis

Types of Reactions: 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Comparison with Similar Compounds

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-11(18)9-4-2-8(3-5-9)10-14-15-12-13-6-1-7-16(10)12/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOZPRBTNZHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018588-63-0
Record name 4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid
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